Benzenamine, 4-(phenylseleno)-
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Overview
Description
4-Phenylselanylaniline, also known as 4-(phenylselanyl)aniline, is an organoselenium compound with the molecular formula C12H11NSe. This compound features a phenylselanyl group attached to the para position of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylselanylaniline can be achieved through several methods. One common approach involves the electrochemical selenylation of N-unprotected anilines with diorganyl diselenides under mild conditions. This method is transition-metal-free and does not require chemical oxidants, making it a green and practical approach . Another method involves the oxidative coupling of N-unprotected anilines with diphenyl diselenide (PhSeSePh) using catalysts such as CuI or KIO3 .
Industrial Production Methods: The method’s compatibility with various functional groups and mild reaction conditions make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylselanylaniline undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Phenylselanylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenylselanylaniline primarily involves its ability to modulate redox reactions. The phenylselanyl group can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This activity is similar to that of glutathione peroxidase, which reduces hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively . The compound’s ability to scavenge reactive oxygen species (ROS) makes it a valuable tool in studying oxidative stress-related diseases .
Comparison with Similar Compounds
4-(Methylselanyl)aniline: Similar structure but with a methyl group instead of a phenyl group.
4-(Phenylthio)aniline: Contains a sulfur atom instead of selenium.
4-(Phenylsulfinyl)aniline: Contains a sulfinyl group instead of a selenyl group.
Uniqueness: 4-Phenylselanylaniline is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit higher reactivity and better antioxidant properties compared to their sulfur analogs . This makes 4-phenylselanylaniline particularly valuable in applications requiring redox modulation and antioxidant activity.
Properties
CAS No. |
16089-79-5 |
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Molecular Formula |
C12H11NSe |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-phenylselanylaniline |
InChI |
InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 |
InChI Key |
FGECMYHFCYCCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)N |
Origin of Product |
United States |
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